![molecular formula C18H15NO4S B2917409 4-((1-(苯并[b]噻吩-2-羰基)氮杂环丁-3-基)氧基)-6-甲基-2H-吡喃-2-酮 CAS No. 1798639-74-3](/img/structure/B2917409.png)

4-((1-(苯并[b]噻吩-2-羰基)氮杂环丁-3-基)氧基)-6-甲基-2H-吡喃-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

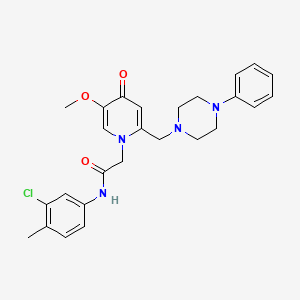

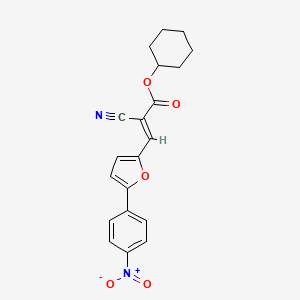

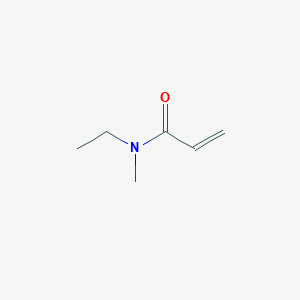

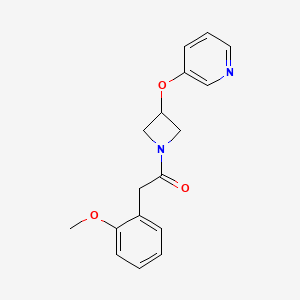

“4-((1-(benzo[b]thiophene-2-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one” is a compound that contains a benzo[b]thiophene moiety . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They have been reported to possess a wide range of therapeutic properties .

Synthesis Analysis

The synthesis of such compounds involves introducing different substituents on the 4-position of the benzo[b]thiophene ring . A synthetic campaign has been conducted to prepare the designed compounds for biological evaluation .Molecular Structure Analysis

The molecular structure of this compound includes a benzo[b]thiophene moiety, which is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds typically involve the introduction of different substituents on the 4-position of the benzo[b]thiophene ring .Physical and Chemical Properties Analysis

Thiophene, a component of this compound, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .科学研究应用

合成和表征

苯并[b]噻吩衍生物,包括与指定化合物相关的衍生物,由于其广泛的药理特性而被广泛合成和表征。例如,已经报道了从 3-氯苯并[b]噻吩-2-甲酰氯开始合成新的苯并[b]噻吩衍生物,例如噻二唑、恶二唑、吡唑啉和二芳基吡唑。这些化合物通过各种分析技术表征,包括元素分析、红外光谱 (IR)、核磁共振 (NMR) 和质谱研究,表明它们作为有效分子的潜力可用于进一步的生物学评估 (Isloor、Kalluraya 和 Sridhar Pai,2010).

生物活性

合成的苯并[b]噻吩衍生物已筛选出多种生物活性:

抗菌和抗真菌活性

几项研究集中于评估苯并[b]噻吩衍生物的抗菌潜力。例如,一些新合成的化合物显示出有效的抗菌、抗真菌和抗炎活性,证明了它们在新治疗剂开发中的相关性 (Kumara 等,2009).

抗糖尿病和肾保护活性

合成了一系列并苯二唑、噻唑烷酮和氮杂环丁-2-酮衍生物,并结合吡唑部分评估了它们的降血糖和肾保护活性。值得注意的是,三种化合物表现出显着的抗糖尿病效力,而另外五种化合物表现出显着的肾保护活性,突出了这些化合物在治疗糖尿病及其并发症中的治疗潜力 (Abeed、Youssef 和 Hegazy,2017).

抗肿瘤活性

还探索了含有吡唑酮部分的噻吩基偶氮染料的合成和抗肿瘤评价。其中一些化合物表现出良好的抗肿瘤活性,表明它们在开发新的抗肿瘤剂中的潜力 (Gouda 等,2016).

作用机制

Target of Action

The primary target of this compound is the STING protein . STING, or Stimulator of Interferon Genes, is an immune-associated protein that localizes in the endoplasmic reticulum membrane . It plays a crucial role in the innate immune system, being directly stimulated by cyclic dinucleotides (CDNs) to activate immune responses .

Mode of Action

The compound interacts with its target, the STING protein, by forming two canonical hydrogen bonds, a π-π stacking interaction, as well as a π-cation interaction . This interaction activates the STING protein, triggering the IRF and NF-κB pathways .

Pharmacokinetics

Thiophene-based compounds, which this compound is a derivative of, are known to be soluble in most organic solvents like alcohol and ether but insoluble in water . This could potentially impact the compound’s bioavailability.

Action Environment

The activity of sting and its downstream effects can be influenced by various factors, including the presence of double-stranded dna in the cytoplasm

未来方向

属性

IUPAC Name |

4-[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]oxy-6-methylpyran-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4S/c1-11-6-13(8-17(20)22-11)23-14-9-19(10-14)18(21)16-7-12-4-2-3-5-15(12)24-16/h2-8,14H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHSOLVNSXGUXOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-1-methyl-6-nitro-1H-benzo[d]imidazole](/img/structure/B2917331.png)

![N-(3,4-dimethoxyphenethyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2917338.png)

![1-[2-[(1-Cyclobutylaziridin-2-yl)methoxy]-4-pyrrolidin-1-ylphenyl]ethanone](/img/structure/B2917340.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2917342.png)

![2,2-diphenyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2917344.png)

![1-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-indole-2,3-dione](/img/structure/B2917345.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclohex-3-enecarboxamide](/img/structure/B2917346.png)

![Methyl 3-[(cyclohexylcarbamoyl)amino]propanoate](/img/structure/B2917348.png)

![4-[ethyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B2917349.png)